(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid
CAS No.: 200706-68-9
Cat. No.: VC7876008
Molecular Formula: C10H8INO3
Molecular Weight: 317.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200706-68-9 |
|---|---|
| Molecular Formula | C10H8INO3 |
| Molecular Weight | 317.08 g/mol |
| IUPAC Name | 4-(4-iodoanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |
| Standard InChI Key | KSVGHDGDESFZOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)I |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)I |
Introduction
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is an organic compound with the molecular formula and a molecular weight of 317.08 g/mol. This compound features a unique structural combination of an iodine-substituted aniline group attached to a butenoic acid backbone through a double bond in the (E)-configuration. Its distinct structure contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Structural Features
The compound's structure includes:
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Iodine-substituted aniline group: The iodine atom enhances the compound's reactivity and potential for biological interactions.
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Butenoic acid backbone: Contains a conjugated system with a double bond between the second and third carbon atoms, contributing to its stability and reactivity.
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Functional groups: The molecule contains an amine group, carbonyl group, and carboxylic acid, which enable diverse chemical reactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.08 g/mol |
| CAS Number | 200706-68-9 |
| Configuration | (E)-configuration of the double bond |
| Key Functional Groups | Iodine-substituted aniline, carbonyl, carboxylic acid |
Synthesis
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is synthesized through controlled reactions involving maleic anhydride and 4-iodoaniline:
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Reaction Mechanism: The amine group of 4-iodoaniline undergoes nucleophilic addition with maleic anhydride, followed by ring opening to form the desired product.
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Optimization: Industrial-scale production involves optimizing reaction conditions for yield and purity using techniques like recrystallization and chromatography.
Chemical Reactivity
The compound's reactivity stems from its functional groups:
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Oxidation: Forms quinones or other oxidized derivatives using agents like potassium permanganate ().
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Reduction: Converts the carbonyl group into alcohols using reducing agents such as sodium borohydride ().
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Substitution: The iodine atom can be replaced by nucleophiles (e.g., thiols or amines).
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | , | Quinones |
| Reduction | , | Alcohol derivatives |
| Substitution | Sodium thiolate (), primary amines | Substituted derivatives |
Biological Applications
While no definitive mechanism of action has been established, preliminary studies suggest potential applications:
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Antimicrobial Activity: The iodine atom may enhance interactions with microbial enzymes or membranes.
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Anticancer Potential: Its structural features suggest possible inhibition of cell proliferation pathways or interaction with DNA/proteins.
Comparison with Similar Compounds
(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid shares similarities with other iodinated compounds but has unique properties due to its specific combination of functional groups.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 4-Iodoaniline | Iodine-substituted aniline | Antimicrobial properties |
| Maleic Anhydride | Butenoic acid backbone | Precursor in organic synthesis |
| 5-Iodoindole | Iodinated indole derivative | Anticancer activity |
Research Applications
This compound has been explored for:
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Organic Synthesis: Used as a building block for creating more complex molecules.
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Biological Probes: Potentially interacts with specific proteins or enzymes.
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Therapeutics Development: Investigated for anti-inflammatory and anticancer properties.
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